2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide
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Overview
Description
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroarylation reaction, catalyzed by gold(I), which provides good yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Uniqueness
2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89548-76-5 |
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Molecular Formula |
C23H15N3O4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-hydroxy-N-(2-nitrophenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C23H15N3O4/c27-21-12-16-13(9-10-15-14-5-1-2-6-18(14)24-22(15)16)11-17(21)23(28)25-19-7-3-4-8-20(19)26(29)30/h1-12,24,27H,(H,25,28) |
InChI Key |
ANLRCWOABQTLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-])O |
Origin of Product |
United States |
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